molecular formula C9H11NO3 B8780512 N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No. B8780512
M. Wt: 181.19 g/mol
InChI Key: PJDJPYGFERKCDR-UHFFFAOYSA-N
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Patent
US07829257B2

Procedure details

To 16.6 g (99.9 mmol) of 2,5-dimethoxybenzaldehyde in ethanol (100 mL) is added a mixture of 7.64 g (169 mmol) of H2NOH—HCl and 13.9 g (169 mmol) of sodium acetate in 50 mL of H2O. This reaction mixture is heated to reflux for 2.5 h. After adding H2O to dissolve the precipitated inorganic salt, ethanol is removed by evaporation in vacuo. The resulting white solid is filtered off and washed with H2O. 14.9 g of white solid are obtained (82%). 1H-NMR (CDCl3). δ [ppm]: 3.79 (s, 3H), 3.82 (s, 3H), 6.85 (d, 1H), 6.92 (d, 1H), 7.25 (d, 1H), 8.00 (broad s, 1H), 8.47 (s, 1H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=O.[NH2:13][OH:14].Cl.C([O-])(=O)C.[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=[N:13][OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is removed by evaporation in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered off
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=NO)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07829257B2

Procedure details

To 16.6 g (99.9 mmol) of 2,5-dimethoxybenzaldehyde in ethanol (100 mL) is added a mixture of 7.64 g (169 mmol) of H2NOH—HCl and 13.9 g (169 mmol) of sodium acetate in 50 mL of H2O. This reaction mixture is heated to reflux for 2.5 h. After adding H2O to dissolve the precipitated inorganic salt, ethanol is removed by evaporation in vacuo. The resulting white solid is filtered off and washed with H2O. 14.9 g of white solid are obtained (82%). 1H-NMR (CDCl3). δ [ppm]: 3.79 (s, 3H), 3.82 (s, 3H), 6.85 (d, 1H), 6.92 (d, 1H), 7.25 (d, 1H), 8.00 (broad s, 1H), 8.47 (s, 1H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=O.[NH2:13][OH:14].Cl.C([O-])(=O)C.[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=[N:13][OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is removed by evaporation in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered off
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=NO)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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